molecular formula C12H16O5 B1266552 Benzyl beta-l-arabinopyranoside CAS No. 7473-38-3

Benzyl beta-l-arabinopyranoside

Cat. No. B1266552
CAS RN: 7473-38-3
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-UHFFFAOYSA-N
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Description

Benzyl beta-l-arabinopyranoside is an organic compound with the chemical formula C12H16O5 . It is a white crystalline solid, soluble in water and alcoholic solvents . This compound can be used as an intermediate in the synthesis of biologically active compounds . It is widely used in medicine, food, cosmetics, and other fields .


Synthesis Analysis

The method of preparing Benzyl beta-l-arabinopyranoside is generally by chemical synthesis . The specific method may be that benzyl alcohol is reacted with hydrocyanic acid, and then the obtained product is esterified with Pyran-B-L-Arabinoside, and finally, the target product is obtained .


Molecular Structure Analysis

The molecular formula of Benzyl beta-l-arabinopyranoside is C12H16O5 . The InChI code is 1S/C12H16O5/c13-9-7-17-12 (11 (15)10 (9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m0/s1 .


Physical And Chemical Properties Analysis

Benzyl beta-l-arabinopyranoside has a molecular weight of 240.25 g/mol . It is a white crystalline solid that is soluble in water and alcoholic solvents .

Scientific Research Applications

Biomedical Research

Benzyl beta-l-arabinopyranoside: has shown immense potential in the biomedical sector. It’s being extensively researched for its efficacy against various ailments, including cancer and diabetes . Its role in modulating biological pathways makes it a compound of interest for therapeutic use.

Enzyme Function Studies

This compound is used in studies related to enzyme functions, particularly glycosidases. These studies help in understanding the biochemical pathways involving glycosides and their role in cellular processes .

Synthetic Chemistry

In synthetic chemistry, Benzyl beta-l-arabinopyranoside serves as a precursor or an intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile compound for synthetic applications .

Material Science

The compound’s properties are of interest in material science, where it can be used to modify the surface properties of materials or to create new types of biocompatible materials .

Analytical Chemistry

Benzyl beta-l-arabinopyranoside: is used as a standard or reference compound in chromatography and other analytical methods to identify and quantify similar compounds in complex mixtures .

Agricultural Chemistry

In agriculture, this compound could be used to study plant-pathogen interactions, as many plant pathogens produce enzymes that interact with glycosides. Understanding these interactions can lead to the development of better pesticides or crop protection strategies .

Food Industry

The compound’s derivatives are explored for their potential use in the food industry, such as in flavorings, sweeteners, or as preservatives due to their stability and non-toxic nature .

Environmental Science

Research into Benzyl beta-l-arabinopyranoside also extends to environmental science, where it may be used to study the breakdown of plant materials and contribute to the development of biofuels or biodegradable materials .

Future Directions

Benzyl beta-l-arabinopyranoside is widely used in various fields such as medicine, food, and cosmetics . It can be used as a raw material for antiviral drugs, anticancer drugs, and drugs for treating diabetes . In the food sector, it can be used as a flavoring and sweetening agent . In the field of cosmetics, it can be used to prepare products such as skin care products, shampoos, and perfumes . Therefore, the future directions of Benzyl beta-l-arabinopyranoside could involve further exploration of its uses in these fields.

properties

IUPAC Name

(2S,3R,4S,5S)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-YFKTTZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296355
Record name Phenylmethyl β-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl beta-l-arabinopyranoside

CAS RN

7473-38-3
Record name Phenylmethyl β-L-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7473-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl β-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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